molecular formula C22H17FO5S B2877654 (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate CAS No. 433251-35-5

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B2877654
CAS No.: 433251-35-5
M. Wt: 412.43
InChI Key: AMIJWHBSNVOJKD-BQYQJAHWSA-N
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Description

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C22H17FO5S and its molecular weight is 412.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Applications

  • The synthesis and applications of novel fluoroalkyl end-capped oligomers incorporating specific segments such as 3,5-dimethyl-4-hydroxybenzyl and 3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl have been explored. These oligomers, prepared via reactions of fluoroalkanoyl peroxides, demonstrate solubility in both water and common organic solvents. They effectively reduce the surface tension of aqueous solutions and modify surfaces like polystyrene to exhibit oleophobicity due to fluorine, alongside excellent hydrophilicity. This modification facilitates interactions with molecules like TCNQ, highlighting potential in surface engineering and interaction studies with guest molecules (Sawada et al., 2005).

Chemical Interactions and Properties

  • Research into the chemical interactions and properties of related compounds, such as the study of thiazolidin-4-one derivatives synthesized using 4-fluorobenzaldehyde, has shown promising antioxidant activities. These findings could indicate the potential reactivity and functional applications of (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate in creating antioxidants or other bioactive compounds (El Nezhawy et al., 2009).

Polymer Science and Surface Modification

  • In polymer science, the development of fluoroalkyl end-capped co-oligomers, including those with diphenylacetylene segments, showcases the versatility of such compounds. These oligomers exhibit solubility in various solvents and can modify surfaces of traditional polymers like PMMA, imparting both surface activity due to fluorine and fluorescent properties related to diphenylacetylene segments. This suggests potential applications in surface modification, fluorescence-based sensing, and material science (Mugisawa et al., 2009).

Antimicrobial Applications

  • The synthesis and evaluation of chalcones, including compounds like 2,4-dichloro-5’fluoro-1-ene-2-(4-hydroxyphenyl) phenone, have demonstrated antimicrobial activities. This line of research suggests that compounds related to this compound could be investigated for their potential antimicrobial properties, contributing to the development of new antimicrobial agents (Manivannan, 2020).

Properties

IUPAC Name

[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FO5S/c1-26-20-9-5-14(12-21(20)27-2)22(25)28-19-10-6-15(23)13-17(19)18(24)8-7-16-4-3-11-29-16/h3-13H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIJWHBSNVOJKD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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